![molecular formula C17H24ClFN2O B5183288 N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5183288.png)
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule drug that has been developed as a treatment for autoimmune diseases such as psoriasis and psoriatic arthritis. It belongs to the class of drugs known as tyrosine kinase inhibitors and works by inhibiting the activity of the Janus kinase (JAK) family of enzymes.
Mecanismo De Acción
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide works by inhibiting the activity of the JAK family of enzymes, which play a key role in the immune response. By blocking the activity of these enzymes, the drug is able to reduce inflammation and improve symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine signaling pathways and the suppression of immune cell activation and proliferation. These effects contribute to the drug's ability to reduce inflammation and improve symptoms of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide for lab experiments is its potency and specificity, which allows for precise control over the inhibition of JAK enzymes. However, the drug's high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.
Direcciones Futuras
There are several potential future directions for research on N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, including the investigation of its efficacy in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as the development of more potent and specific JAK inhibitors. Additionally, further studies are needed to better understand the long-term safety and efficacy of the drug in humans.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-chloro-6-fluorobenzylamine with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for autoimmune diseases. In preclinical studies, the drug has been shown to effectively reduce inflammation and improve symptoms of psoriasis and psoriatic arthritis.
Propiedades
IUPAC Name |
N-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O/c1-17(2,3)20-16(22)12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXROFTIGKNZFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.